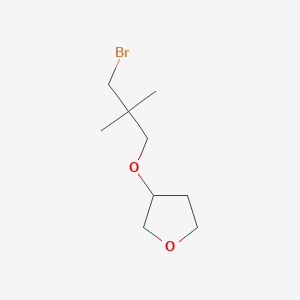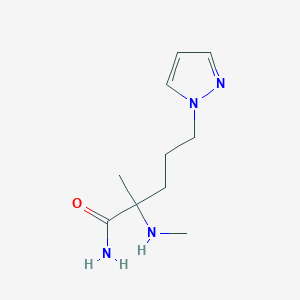
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pentanamide side chain. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide: A closely related compound with a similar structure but different substitution pattern.
2-Methyl-2-(methylamino)-5-(1h-imidazol-1-yl)pentanamide: Another similar compound featuring an imidazole ring instead of a pyrazole ring.
Uniqueness
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pentanamide side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanamide |
InChI |
InChI=1S/C10H18N4O/c1-10(12-2,9(11)15)5-3-7-14-8-4-6-13-14/h4,6,8,12H,3,5,7H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
BVTNIVNHZHVZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=CC=N1)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


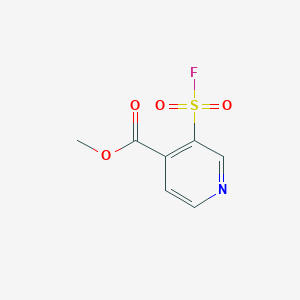
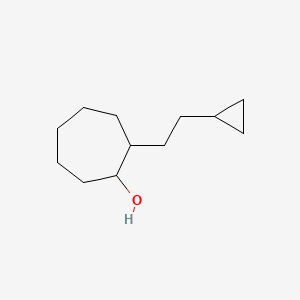
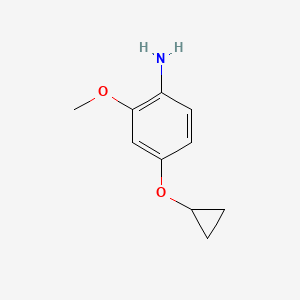
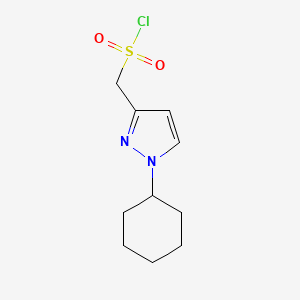
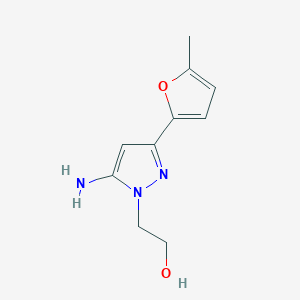
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
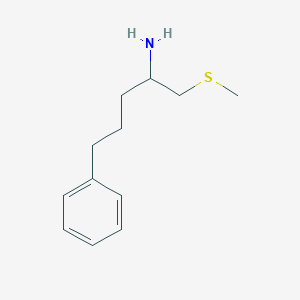
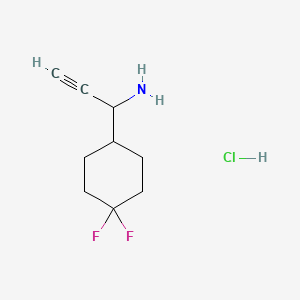
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
